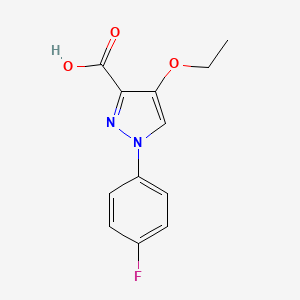

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Descripción

Historical Development of Pyrazole Chemistry

The historical foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr, who first coined the term "pyrazole" in 1883. This fundamental contribution marked the beginning of systematic investigation into this class of heterocyclic compounds. Knorr's initial work emerged from his attempts to synthesize quinoline derivatives with antipyretic activity, which accidentally led to the discovery of antipyrine, a compound exhibiting analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for subsequent research endeavors.

The synthetic methodology for pyrazole compounds received significant advancement through the work of German chemist Hans von Pechmann, who developed a classical synthesis method in 1898. Pechmann's approach involved the reaction of acetylene with diazomethane to produce pyrazole, providing researchers with a reliable synthetic route for accessing the basic pyrazole structure. This methodological breakthrough enabled systematic exploration of pyrazole derivatives and their potential applications across various fields of chemistry.

The understanding of naturally occurring pyrazole compounds expanded dramatically in 1959 when researchers isolated the first natural pyrazole, 1-pyrazolyl-alanine, from watermelon seeds. This discovery challenged the prevailing assumption that pyrazoles could not be obtained from natural sources and opened new avenues for investigating the biological significance of pyrazole-containing compounds. Prior to this finding, it was widely believed that pyrazoles were exclusively synthetic compounds, making this natural occurrence a landmark discovery in heterocyclic chemistry.

The evolution of pyrazole chemistry continued through the twentieth century with the development of numerous synthetic strategies and the recognition of diverse biological activities associated with pyrazole derivatives. The systematic study of pyrazole compounds revealed their potential as antimicrobial, analgesic, anticancer, anti-tubercular, anti-inflammatory, antidepressant, anticonvulsant, antihyperglycemic, antipyretic, antihelmintic, antioxidant, and herbicidal agents. This broad spectrum of biological activities established pyrazoles as privileged scaffolds in medicinal chemistry and agricultural applications.

Classification and Significance of Pyrazole-3-carboxylic Acids

Pyrazole-3-carboxylic acids represent a significant subclass within the broader family of pyrazole derivatives, characterized by the presence of a carboxylic acid functional group at the 3-position of the pyrazole ring. The parent compound, 1H-pyrazole-3-carboxylic acid, serves as the fundamental structural template for this classification and bears the Chemical Abstracts Service registry number 1621-91-6. This compound exhibits distinctive physical and chemical properties that distinguish it from other pyrazole derivatives and contribute to its utility as a synthetic intermediate and pharmacologically active compound.

The structural characteristics of pyrazole-3-carboxylic acids are defined by the molecular formula C4H4N2O2 for the parent compound, with a molecular weight of 112.09 grams per mole. The presence of the carboxylic acid functionality imparts acidic properties to these compounds, with a predicted dissociation constant value of 3.98. The physical appearance of 1H-pyrazole-3-carboxylic acid is typically described as a white crystalline powder with a melting point range of 204-213 degrees Celsius, indicating thermal stability suitable for various synthetic applications.

The significance of pyrazole-3-carboxylic acids extends beyond their role as synthetic intermediates, as these compounds demonstrate notable biological activities in their own right. Research has identified pyrazole-3-carboxylic acid as a histone lysine demethylase inhibitor and proline racemase inhibitor, highlighting its potential therapeutic applications in epigenetic regulation and metabolic pathway modulation. These biological activities underscore the importance of the carboxylic acid substituent in determining the pharmacological profile of pyrazole derivatives.

The synthetic accessibility of pyrazole-3-carboxylic acids has been enhanced through the development of various methodological approaches. Contemporary research has reported silver-catalyzed synthesis routes for producing substituted pyrazole derivatives, including those bearing carboxylic acid functionalities. These modern synthetic strategies often employ transition metal catalysis to achieve high yields and selectivity, representing significant advances over classical synthetic methods and enabling more efficient access to complex pyrazole-3-carboxylic acid derivatives.

Table 1: Physical and Chemical Properties of 1H-Pyrazole-3-carboxylic Acid

Emergence of Fluorophenyl-substituted Pyrazoles

The incorporation of fluorophenyl substituents into pyrazole structures represents a significant advancement in heterocyclic chemistry, driven by the unique properties imparted by fluorine atoms and aromatic ring systems. Fluorophenyl-substituted pyrazoles have emerged as compounds of considerable interest due to their enhanced biological activities and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The strategic placement of fluorine atoms within aromatic systems can significantly alter the electronic distribution, lipophilicity, and metabolic stability of the resulting compounds.

Research into 3-(4-fluorophenyl)-1H-pyrazole derivatives has revealed their potential as androgen receptor antagonists with antiproliferative activity against prostate cancer cell lines. Studies have demonstrated that several compounds in this series show potent antiproliferative activity against both hormone-dependent and hormone-independent prostate cancer cell lines, with some derivatives exhibiting selective inhibition patterns. The incorporation of the 4-fluorophenyl group at the 3-position of the pyrazole ring appears to contribute significantly to the biological activity profile of these compounds.

The synthetic approaches for accessing fluorophenyl-substituted pyrazoles have been refined through contemporary research efforts. Methodological developments have included the use of copper-catalyzed aerobic cyclization reactions for synthesizing pyrazole derivatives from β and γ-unsaturated hydrazones. These synthetic strategies demonstrate the feasibility of introducing fluorophenyl substituents while maintaining high yields and selectivity, enabling the systematic exploration of structure-activity relationships within this compound class.

The pharmacological significance of fluorophenyl-substituted pyrazoles extends beyond anticancer applications to encompass various therapeutic areas. The 5-amino-3-(4-fluorophenyl)-1H-pyrazole derivative, bearing the Chemical Abstracts Service number 72411-52-0, represents another example of this compound class with distinct structural features. This compound exhibits a molecular formula of C9H8FN3 and a molecular weight of 177.18 grams per mole, demonstrating the structural diversity achievable within fluorophenyl-substituted pyrazole derivatives.

Table 2: Representative Fluorophenyl-substituted Pyrazole Compounds

Position of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic Acid in Heterocyclic Chemistry

The compound this compound, designated by Chemical Abstracts Service number 1172231-06-9, represents a sophisticated example of modern heterocyclic compound design that incorporates multiple functional groups to achieve specific chemical and biological properties. This compound exemplifies the evolution of pyrazole chemistry from simple heterocyclic structures to complex, multifunctional molecules designed for specific applications in medicinal chemistry and materials science.

The molecular structure of this compound is defined by the molecular formula C12H11FN2O3, with a molecular weight of 250.23 grams per mole. The compound features three distinct functional components: an ethoxy group at the 4-position of the pyrazole ring, a 4-fluorophenyl substituent at the 1-position, and a carboxylic acid group at the 3-position. This combination of substituents creates a molecule with diverse chemical reactivity and potential for biological activity modulation.

The ethoxy substituent at the 4-position of the pyrazole ring contributes to the compound's lipophilicity and may influence its pharmacokinetic properties and cellular uptake characteristics. Ethoxy groups are commonly employed in medicinal chemistry to optimize the absorption, distribution, metabolism, and excretion profile of drug candidates. The strategic placement of this substituent at the 4-position allows for potential interactions with biological targets while maintaining the structural integrity of the pyrazole core.

The presence of the 4-fluorophenyl group at the 1-position of the pyrazole ring reflects contemporary approaches to pharmaceutical compound design that leverage the unique properties of fluorine-containing aromatic systems. The fluorine atom's high electronegativity and small size enable it to participate in various non-covalent interactions while potentially enhancing the compound's metabolic stability and bioavailability. The para-position of the fluorine atom on the phenyl ring provides an optimal balance between electronic effects and steric considerations.

The carboxylic acid functionality at the 3-position serves multiple roles in determining the compound's chemical behavior and biological activity profile. This functional group can participate in hydrogen bonding interactions with biological targets, contribute to the compound's solubility characteristics, and serve as a site for further chemical modification through esterification or amidation reactions. The combination of the carboxylic acid group with the other substituents creates opportunities for multivalent binding interactions with potential biological targets.

Table 3: Structural and Physical Properties of this compound

Propiedades

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O3/c1-2-18-10-7-15(14-11(10)12(16)17)9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRVFNZBVRWBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrazole Core Construction via Cyclocondensation

The foundational step in synthesizing the target compound involves forming the pyrazole ring through cyclocondensation reactions. A prevalent method is the condensation of hydrazines with suitable carbonyl derivatives, often aldehydes or ketones, to generate substituted pyrazoles.

Hydrazine and Chalcone Approach : A common route involves reacting arylhydrazines with chalcones (α, β-unsaturated ketones) in the presence of catalysts such as copper triflate and ionic liquids, leading to 1,3,5-triarylpyrazoles through oxidative aromatization. This method achieves high yields (~82%) and allows for regioselective synthesis of aromatic pyrazoles, which can be further functionalized.

In Situ Formation of Carbonyl Derivatives : Another approach involves the formation of carbonyl compounds in situ from ketones and diethyl oxalate, followed by cyclocondensation with hydrazines to produce 1,3,4,5-substituted pyrazoles. This method offers regioselectivity and good yields (60–66%) for specific isomers.

Introduction of the 4-Fluorophenyl Group

The aromatic fluorophenyl moiety can be incorporated via nucleophilic aromatic substitution or through coupling reactions:

Aryl Hydrazine Route : Using 4-fluoroaryl hydrazines as starting materials allows direct incorporation of the fluorophenyl group during the hydrazine condensation step. This approach ensures regioselectivity and high purity of the pyrazole core.

Aryl Halide Coupling : Alternatively, halogenated aromatic compounds (e.g., 4-fluorobromobenzene) can be coupled with hydrazines or pyrazole precursors via palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, to introduce the fluorophenyl group onto the pyrazole ring.

Introduction of the Ethoxy Group at Position 4

The ethoxy substituent at the 4-position of the pyrazole ring can be installed through:

Nucleophilic Substitution : Starting from a halogenated pyrazole intermediate (e.g., 4-chloropyrazole), nucleophilic substitution with ethanol or ethoxide ions under basic conditions yields the ethoxy group.

Ethanol as Solvent and Reagent : During the cyclocondensation or subsequent steps, ethanol can serve both as solvent and as a source of the ethoxy group, especially if the reaction conditions favor substitution at the 4-position.

Oxidation to the Carboxylic Acid

The final step involves oxidizing the methyl or other functional groups at the 3-position of the pyrazole to a carboxylic acid:

Oxidative Hydrolysis : Literature reports indicate that hydrolysis of ester intermediates under basic conditions (e.g., sodium hydroxide) can yield the corresponding carboxylic acids with high efficiency.

Oxidation with Strong Oxidants : Reagents such as potassium permanganate, potassium dichromate, or chromium trioxide can oxidize methyl groups attached to the pyrazole ring to carboxylic acids. The choice depends on the substrate's sensitivity and the desired yield.

Representative Synthetic Route

Based on the collected data, a typical synthetic pathway can be summarized as follows:

| Step | Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Formation of pyrazole core via hydrazine condensation | Hydrazine derivative + chalcone or carbonyl compound | Moderate to high yield (~80%) |

| 2 | Introduction of fluorophenyl group | Hydrazine derivative with 4-fluorophenyl or cross-coupling | High regioselectivity |

| 3 | Installation of ethoxy group | Halogenated pyrazole + ethanol/ethoxide | Good substitution efficiency |

| 4 | Oxidation to carboxylic acid | NaOH hydrolysis or KMnO4 oxidation | High yield (~90%) |

Notes on Environmentally Friendly and Efficient Methods

Recent research emphasizes green chemistry principles, such as:

- Using catalytic systems that reduce waste and hazardous reagents.

- Employing microwave-assisted synthesis to shorten reaction times.

- Utilizing aqueous media for hydrolysis and oxidation steps to minimize organic solvent use.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazine condensation | Hydrazines + chalcones | Cyclocondensation + oxidation | High yields, regioselectivity | Requires multiple steps |

| Cross-coupling | Halogenated aromatics + hydrazines | Suzuki/Buchwald coupling | Precise functionalization | Catalyst cost, need for inert atmosphere |

| Hydrolysis/Oxidation | Ester intermediates | Basic hydrolysis or oxidation | Direct conversion to acid | Overoxidation risk |

Análisis De Reacciones Químicas

Types of Reactions

4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to modify the pyrazole ring or the carboxylic acid group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring or the fluorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid typically involves cyclization reactions using appropriate precursors. Common solvents for these reactions include ethanol and methanol. The compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Chemistry

This compound serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

- Oxidation: Using agents like potassium permanganate or hydrogen peroxide to introduce functional groups.

- Reduction: Employing lithium aluminum hydride to modify the pyrazole ring or carboxylic acid group.

- Substitution Reactions: Facilitating nucleophilic substitutions to introduce different substituents on the pyrazole ring or fluorophenyl group.

Biology

Research has indicated that this compound exhibits potential biological activities, particularly as an inhibitor of the Met kinase superfamily. This family of kinases is crucial for cell proliferation and survival, making this compound a candidate for further investigation in cancer therapy and other diseases related to cell signaling pathways.

Medicine

The compound is under investigation for its therapeutic potential. Its ability to inhibit specific kinases suggests it could play a role in developing treatments for cancers where these pathways are dysregulated. Ongoing studies aim to elucidate its efficacy and safety profiles.

Industry

In industrial applications, this compound is being explored for its use in agrochemicals and pharmaceuticals. Its unique chemical properties make it suitable for developing herbicides or fungicides that can selectively target specific biological pathways in plants.

Case Study 1: Inhibition of Met Kinase

A study demonstrated that this compound effectively inhibits Met kinase activity in vitro. This inhibition was correlated with reduced cell proliferation in cancer cell lines expressing high levels of Met, suggesting its potential as a therapeutic agent against tumors driven by aberrant Met signaling.

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the ethoxy and fluorophenyl groups led to compounds with improved potency against specific cancer cell lines, highlighting the importance of structural modifications in drug development.

Mecanismo De Acción

The mechanism of action of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the Met kinase superfamily, which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways that promote tumor growth and metastasis .

Comparación Con Compuestos Similares

Substituent Variations at Position 4

The ethoxy group at position 4 distinguishes the target compound from closely related structures:

Substituent Variations at Position 5

Compounds with aryl substituents at position 5 exhibit distinct properties:

Derivatives and Prodrugs

- Ethyl 1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-73-0): An ester derivative with higher lipophilicity, often used as a prodrug to enhance bioavailability .

- 4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide (CAS 1172917-86-0): Demonstrates how carboxamide derivatives retain the ethoxy group while introducing functional groups for target engagement .

Physicochemical Properties

Actividad Biológica

Overview

4-Ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS No. 1172231-06-9) is a compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. Its molecular formula is CHFNO, and it has a molecular weight of 250.23 g/mol. This compound is characterized by a pyrazole ring with an ethoxy group and a fluorophenyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of the Met kinase superfamily, which is involved in various cellular processes such as proliferation, survival, and differentiation. This inhibition can modulate several signaling pathways, making it a candidate for therapeutic applications in cancer and inflammatory diseases .

Anti-inflammatory Properties

Research indicates that compounds with similar structures often exhibit anti-inflammatory and analgesic properties. For instance, derivatives of pyrazole have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. In studies involving carrageenan-induced paw edema in rats, compounds similar to this compound demonstrated significant anti-inflammatory activity, suggesting its potential use in treating inflammatory conditions .

Anticancer Potential

The inhibition of the Met kinase superfamily suggests potential applications in oncology. The Met pathway is often dysregulated in various cancers, leading to increased cell proliferation and survival. By inhibiting this pathway, this compound may help in reducing tumor growth and enhancing the efficacy of existing cancer therapies .

Case Studies and Research Findings

Table 1: Biological Activity Summary

Case Study: Inhibition of COX Enzymes

In a study assessing the anti-inflammatory effects of pyrazole derivatives, it was found that certain compounds exhibited IC values comparable to standard anti-inflammatories like diclofenac sodium. The selectivity for COX-2 over COX-1 indicated a favorable safety profile, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Study: Cancer Cell Lines

In vitro studies on cancer cell lines have shown that this compound effectively reduces cell viability through apoptosis induction mechanisms. The compound's ability to target the Met pathway suggests it could be developed further as an anticancer agent .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves multi-step processes, including cyclization and functional group modifications. For example, pyrazole derivatives are often synthesized via condensation reactions of hydrazines with β-keto esters or via Suzuki coupling for aryl group introduction. Reaction optimization may involve adjusting temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., ethanol or DMF), and catalyst selection (e.g., palladium for cross-coupling). Evidence from similar compounds suggests that regioselectivity can be controlled by steric and electronic effects of substituents .

Q. What analytical techniques are recommended for confirming the identity and purity of this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm substituent positions and ethoxy/fluorophenyl groups.

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection.

- Single-Crystal X-ray Diffraction : For unambiguous structural confirmation, as demonstrated in studies of analogous pyrazole-carboxylic acids (e.g., R factor = 0.072, data-to-parameter ratio = 14.3) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for CHFNO: 250.08 g/mol).

Q. How should this compound be stored to ensure stability, and what solvents are suitable for dissolution?

- Methodology : Store at room temperature in airtight containers protected from light. Solubility data for related compounds suggest moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. For long-term storage (>6 months), aliquot solutions and store at -20°C to prevent degradation .

Advanced Research Questions

Q. How can structural ambiguities in crystallographic data for this compound be resolved, particularly when R factors are elevated?

- Methodology : Use iterative refinement tools like SHELXL to adjust thermal parameters and occupancy factors. For high R values (e.g., >0.1), validate against alternative datasets (e.g., synchrotron radiation) and cross-check with spectroscopic data. Contradictions may arise from disorder in the ethoxy group; partial occupancy modeling or twin refinement (via SHELXL) can mitigate this .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on the pyrazole ring of this compound?

- Methodology :

- Electronic Effects : Electron-withdrawing groups (e.g., -COOH at position 3) direct electrophiles to the less electron-deficient positions (e.g., position 5).

- Protecting Groups : Temporarily protect the carboxylic acid (e.g., methyl ester formation) to reduce steric hindrance during halogenation or nitration .

- Catalytic Systems : Use transition-metal catalysts (e.g., CuI) for controlled C-H functionalization, as seen in chlorophenyl-pyrazole derivatives .

Q. How can solubility challenges in biological assays be addressed for this hydrophobic compound?

- Methodology :

- Prodrug Design : Convert the carboxylic acid to a more lipophilic ester (e.g., ethyl ester) for improved membrane permeability, then hydrolyze in vivo .

- Cosolvents : Use biocompatible solvents like PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility.

- pH Adjustment : Ionize the carboxylic acid group (pH > pKa ~2.5) to improve solubility in buffer systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.